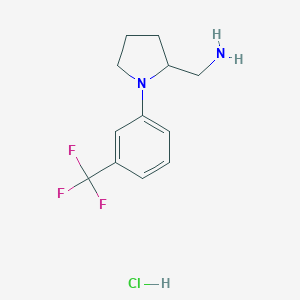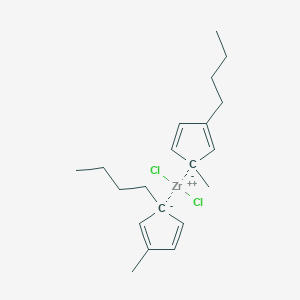
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride” is a compound with the molecular formula C20H30Cl2Zr and a molecular weight of 432.6 g/mol. It is a type of metallocene, a class of compounds that have played an important role in organic chemistry . Metallocenes are popular and indispensable catalysts in a plethora of organic transformations .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of cyclopentadienyl Grignard with an alkyl halide . This produces an alkyl cyclopentadiene, which can then be converted to a bis (n-alkyl cyclopentadienyl) Group IV metal dihalide .Wissenschaftliche Forschungsanwendungen
Synthesis of 1,2-Disubstituted Cyclopentadienes
- Application Summary: This compound is used in the synthesis of 1,2-disubstituted cyclopentadienes, which are important ligands for transition metal compounds. These ligands are used in metallocene complexes, which are popular catalysts in a variety of organic transformations .
- Methods of Application: The process involves the reduction of 3,4-diphenyl-2-cyclopentenone with NaBH4 to form 3,4-diphenyl-2-cyclopentenol. This is then dehydrated with concentrated HCl to form a mixture of two isomeric 1,2-diphenylcyclopentadienes .
- Results: The cyclopentadiene was converted to the corresponding zirconocene complex, which was tested as a catalyst .
Polymerization of Conjugated Dienes
- Application Summary: This compound is used in the polymerization of conjugated dienes (butadiene and isoprene) to produce polybutadienes and polyisoprenes with high cis-1,4 selectivity .
- Methods of Application: The compound is combined with triisobutylaluminium (TIBA) to promote the polymerization process .
- Results: The catalytic system exhibited both high catalytic activity and cis-1,4 selectivity (up to 97.8%) for isoprene polymerization .
Designing Topological and Correlated 2D Magnetic States
- Application Summary: This compound is used in the construction of superatomic lattices for designing topological and correlated 2D magnetic states .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Synthesis of Bis (Alkyl Cyclopentadienyl) Metallocenes
- Application Summary: This compound is used in the synthesis of bis (alkyl cyclopentadienyl) metallocenes . These metallocenes are important catalysts in a variety of organic transformations .
- Methods of Application: The process involves reacting a cyclopentadienyl or a substituted cyclopentadienyl Grignard synthesized in tetrahydrofuran (THF) with an n-alkyl halide .
- Results: The n-alkylated cyclopentadiene may be converted through an alkali metallide to a Group IV metallocene in a 60% to 70% yield .
Synthesis of Selectively 1,2-Disubstituted Metallocenes
- Application Summary: This compound is used in the synthesis of selectively 1,2-disubstituted metallocenes . These metallocenes are important catalysts in a variety of organic transformations .
- Methods of Application: The process involves the reduction of 3,4-diphenyl-2-cyclopentenone with NaBH4 to form 3,4-diphenyl-2-cyclopentenol. This is then dehydrated with concentrated HCl to form a mixture of two isomeric 1,2-diphenylcyclopentadienes .
- Results: The cyclopentadiene was converted to the corresponding zirconocene complex, which was tested as a catalyst .
Organic Synthesis
- Application Summary: This compound is widely used in organic synthesis. It can be used as a catalyst or precursor .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Synthesis of 1,3-Cyclopentadiene
- Application Summary: This compound is used in the synthesis of 1,3-cyclopentadiene . Cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery .
- Methods of Application: The process involves the reduction of 3,4-diphenyl-2-cyclopentenone with NaBH4 to form 3,4-diphenyl-2-cyclopentenol. This is then dehydrated with concentrated HCl to form a mixture of two isomeric 1,2-diphenylcyclopentadienes .
- Results: The cyclopentadiene was converted to the corresponding zirconocene complex, which was tested as a catalyst .
Synthesis of Alkyl Cyclopentadienes
- Application Summary: This compound is used in the synthesis of alkyl cyclopentadienes . These cyclopentadienes are important catalysts in a variety of organic transformations .
- Methods of Application: The process involves reacting a cyclopentadienyl or a substituted cyclopentadienyl Grignard synthesized in tetrahydrofuran (THF) with an n-alkyl halide .
- Results: The n-alkylated cyclopentadiene may be converted through an alkali metallide to a Group IV metallocene in a 60% to 70% yield .
Organic Synthesis
Safety And Hazards
The safety data sheet for a related compound, Bis(cyclopentadienyl)zirconium dichloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Eigenschaften
CAS-Nummer |
151840-68-5 |
|---|---|
Produktname |
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride |
Molekularformel |
C20H30Cl2Zr |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
2-butyl-5-methylcyclopenta-1,3-diene;5-butyl-2-methylcyclopenta-1,3-diene;dichlorozirconium(2+) |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
LJKJSEVMTCFGSH-UHFFFAOYSA-L |
Isomerische SMILES |
CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl |
SMILES |
CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl |
Kanonische SMILES |
CCCCC1=C[C-](C=C1)C.CCCCC1=C[C-](C=C1)C.[Cl-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



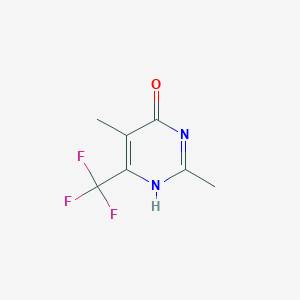
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
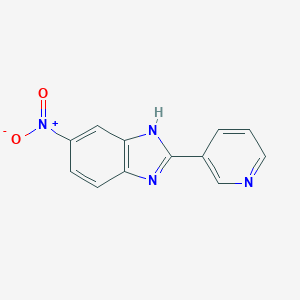

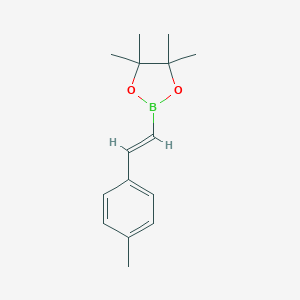
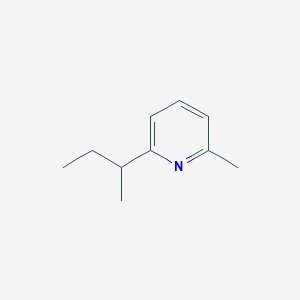
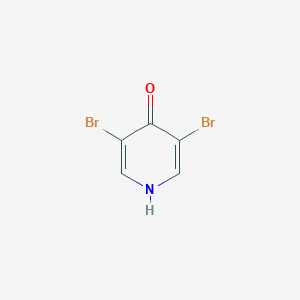
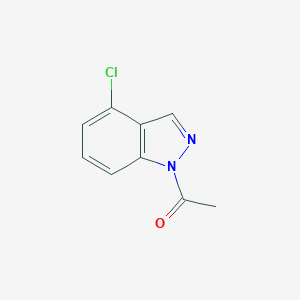
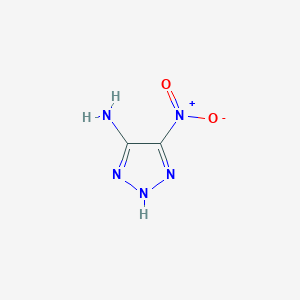
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)
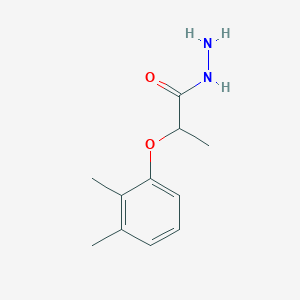
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
